4-(3-Ethoxyphenyl)piperidine hydrochloride
Overview
Description
4-(3-Ethoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and features an ethoxy group attached to a phenyl ring
Preparation Methods
The synthesis of 4-(3-Ethoxyphenyl)piperidine hydrochloride typically involves the reaction of 3-ethoxybenzaldehyde with piperidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
4-(3-Ethoxyphenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Ethoxyphenyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Ethoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-(3-Ethoxyphenyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-Phenylpiperidine: Lacks the ethoxy group, resulting in different chemical and biological properties.
4-(2-Methoxyphenyl)piperidine:
4-(3-Methylphenyl)piperidine: Contains a methyl group, which affects its chemical behavior and interactions.
Biological Activity
4-(3-Ethoxyphenyl)piperidine hydrochloride (CAS No. 1286531-22-3) is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an ethoxyphenyl group attached to the piperidine ring. The exploration of its biological properties is crucial for understanding its potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C13H19ClN, with a molecular weight of 239.75 g/mol. The compound's structure can be represented as follows:
This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Potential : Some derivatives of piperidine compounds have shown promise in cancer therapy, indicating that this compound could also exhibit similar effects.
- Opioid Receptor Interaction : Studies on structurally related compounds indicate potential interactions with opioid receptors, which may influence pain management and gastrointestinal motility.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The exact mechanisms remain under investigation, but the following pathways have been proposed:
- Receptor Binding : Similar compounds have shown high affinity for mu, kappa, and delta opioid receptors, suggesting that this compound may modulate these pathways.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, contributing to its antimicrobial and anticancer effects.
Research Findings and Case Studies
A review of recent literature highlights several key findings regarding the biological activity of piperidine derivatives, including this compound:
- Antimicrobial Studies : A study evaluating various piperidine derivatives found that some exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .
- Anticancer Activity : Research on piperidine derivatives has demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown improved cytotoxicity compared to standard chemotherapeutics .
- Opioid Receptor Affinity : Structure-activity relationship (SAR) studies on related compounds have revealed high affinity for opioid receptors, suggesting potential therapeutic applications in pain management .
Data Table: Biological Activities of Piperidine Derivatives
Compound Name | Activity Type | Target Organism/Pathway | MIC (µg/mL) |
---|---|---|---|
4-(3-Ethoxyphenyl)piperidine HCl | Antimicrobial | Staphylococcus aureus | TBD |
Piperidine Derivative A | Anticancer | FaDu hypopharyngeal cells | 6.3 |
Piperidine Derivative B | Opioid receptor | Mu receptor | Ki = 0.77 |
Properties
IUPAC Name |
4-(3-ethoxyphenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-15-13-5-3-4-12(10-13)11-6-8-14-9-7-11;/h3-5,10-11,14H,2,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFILZLYSFBBHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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